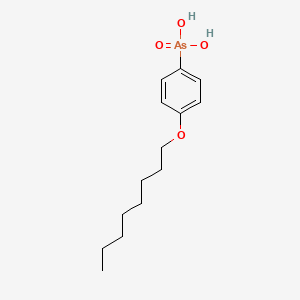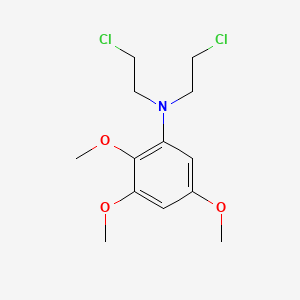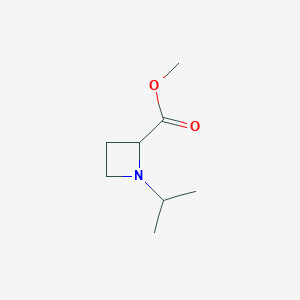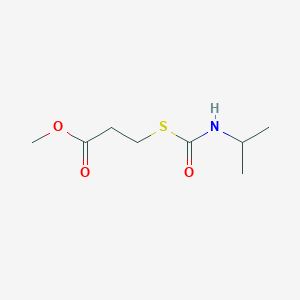
4-Ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol is an organic compound belonging to the class of morpholines. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and a phenyl group attached to the morpholine ring.
準備方法
The synthesis of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired morpholine derivative . Industrial production methods may involve similar cyclization reactions, optimized for large-scale synthesis.
化学反応の分析
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups. Common reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-Ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol include:
4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-ol: This compound shares structural similarities but differs in the presence of a chromen ring instead of a morpholine ring.
1-(3-chlorophenyl)piperazine: Another heterocyclic amine with a piperazine ring, commonly used in pharmaceutical research.
The uniqueness of 4-ethyl-3-(4-methoxyphenyl)-2-phenyl-morpholin-2-ol lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
特性
CAS番号 |
7467-25-6 |
|---|---|
分子式 |
C19H24ClNO3 |
分子量 |
349.8 g/mol |
IUPAC名 |
4-ethyl-3-(4-methoxyphenyl)-2-phenylmorpholin-2-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-3-20-13-14-23-19(21,16-7-5-4-6-8-16)18(20)15-9-11-17(22-2)12-10-15;/h4-12,18,21H,3,13-14H2,1-2H3;1H |
InChIキー |
FXVALYVJFNHFGF-UHFFFAOYSA-N |
正規SMILES |
CCN1CCOC(C1C2=CC=C(C=C2)OC)(C3=CC=CC=C3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)




![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)


![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)

![2-[4-[5-(5,7-Dimethoxy-4-oxochromen-2-yl)-2-methoxyphenoxy]phenyl]-5,7-dimethoxychromen-4-one](/img/structure/B14009457.png)
